

Tri-P-tolylamine-15N: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tri-P-tolylamine-15N*

Cat. No.: *B15554724*

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This technical guide provides a comprehensive overview of the properties of **Tri-P-tolylamine-15N**, a nitrogen-15 isotopically labeled derivative of Tri-P-tolylamine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, proposed synthesis and purification protocols, spectroscopic data, and potential applications.

Core Properties

Tri-P-tolylamine, also known as N,N,N-Tri(4-methylphenyl)amine, is a triarylamine compound that has garnered significant interest for its applications in organic electronics, particularly as a hole-transporting material in devices such as organic light-emitting diodes (OLEDs). The 15N isotopic labeling of this molecule provides a valuable tool for mechanistic studies and advanced analytical characterization, particularly using 15N Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical and Chemical Properties

The fundamental properties of both unlabeled and 15N-labeled Tri-P-tolylamine are summarized in the table below.

Property	Value	Reference
Chemical Name	Tri-P-tolylamine-15N	-
Synonyms	N,N,N-Tri(4-methylphenyl)amine-15N, Tri(4-methylphenyl)amine-15N, Tri-4-tolylamine-15N	[1]
CAS Number	311761-87-2	-
Molecular Formula	C ₂₁ H ₂₁ ¹⁵ N	-
Molecular Weight	288.40 g/mol	-
Appearance	White to off-white crystalline powder	[1]
Melting Point	114-118 °C (for unlabeled)	[1]
Solubility	Generally soluble in aromatic hydrocarbons (toluene, xylene), chlorinated solvents (dichloromethane, chloroform), and ethers (tetrahydrofuran). Sparingly soluble in alcohols and insoluble in water.	[2]

Synthesis and Purification

While a specific detailed protocol for the synthesis of **Tri-P-tolylamine-15N** is not readily available in the published literature, a plausible and efficient method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Synthesis of Tri-P-tolylamine-15N via Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of di-p-tolylamine with a 15N-labeled p-toluidine derivative or, more practically, the sequential arylation of a 15N-labeled aniline. A more direct

approach would be the reaction of a ^{15}N -labeled amine with an aryl halide. A potential synthetic route is the reaction of di-*p*-tolylamine with 4-iodotoluene in the presence of a palladium catalyst and a suitable base, using a ^{15}N -labeled di-*p*-tolylamine precursor. A more common approach for introducing the ^{15}N label would be to start with ^{15}N -aniline and perform two sequential Buchwald-Hartwig couplings with 4-iodotoluene.

Reaction Scheme:

Caption: Proposed synthesis of **Tri-*P*-tolylamine- ^{15}N** .

Experimental Protocol:

- **Reactant Preparation:** To a dry Schlenk flask under an inert atmosphere (e.g., argon), add di-*p*-tolylamine- ^{15}N (1.0 eq), 4-iodotoluene (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
- **Solvent Addition:** Add anhydrous toluene to the flask via syringe.
- **Reaction:** Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel.

Experimental Protocol:

- **Column Preparation:** Pack a glass column with silica gel using a non-polar eluent such as hexane.
- **Sample Loading:** Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

- **Elution:** Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). The polarity of the eluent should be optimized based on TLC analysis. Triaryl amines can be sensitive to acidic silica, so adding a small amount of a competing amine like triethylamine (0.1-1%) to the eluent can improve recovery and peak shape.^[3]
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified **Tri-P-tolylamine-15N**.

Spectroscopic Properties

15N NMR Spectroscopy

The key feature of **Tri-P-tolylamine-15N** is its utility in 15N NMR spectroscopy. While experimental data for this specific compound is not available, the chemical shift can be estimated based on data for similar aromatic amines. The 15N chemical shift of aniline is approximately -325 ppm relative to nitromethane. The substitution of the two hydrogens on the nitrogen with p-tolyl groups is expected to cause a downfield shift. Therefore, the 15N chemical shift of **Tri-P-tolylamine-15N** is predicted to be in the range of -280 to -320 ppm (relative to CH₃NO₂). It is important to note that 15N NMR chemical shifts are often referenced to liquid ammonia (NH₃); to convert from the nitromethane scale, subtract 380.5 ppm.

Experimental Protocol for 15N NMR:

- **Sample Preparation:** Dissolve a sufficient amount of **Tri-P-tolylamine-15N** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Acquisition:** Acquire the 15N NMR spectrum on a high-field NMR spectrometer. Due to the low gyromagnetic ratio of the 15N nucleus, a longer acquisition time or the use of sensitivity-enhancement techniques like INEPT may be necessary.
- **Referencing:** Reference the spectrum to an external standard (e.g., nitromethane or a calibrated secondary standard).

UV-Visible Absorption and Photoluminescence

Tri-P-tolylamine exhibits characteristic absorption and emission spectra that are relevant to its use in optoelectronic devices.

Property	Wavelength (nm)	Solvent/State	Reference
Absorption Maximum (λ_{abs})	~300-350	Solid Film	
Emission Maximum (λ_{em})	~407	Solution	

The absorption spectrum in solid films is in the range of 300-350 nm. In solution, the photoluminescence spectrum shows an emission maximum at approximately 407 nm. The photoluminescence quantum yield (PLQY) of triarylamine derivatives can vary significantly depending on their structure and environment. For some triarylamine-based molecules, PLQY values in the solid state can be around 5-15%.

Experimental Protocol for UV-Vis and Photoluminescence Spectroscopy:

- **Sample Preparation:** Prepare a dilute solution of **Tri-P-tolylamine-15N** in a suitable spectroscopic grade solvent (e.g., cyclohexane or dichloromethane). For solid-state measurements, a thin film can be prepared by spin-coating or vacuum deposition.
- **UV-Vis Absorption:** Record the absorption spectrum using a UV-Vis spectrophotometer.
- **Photoluminescence:** Measure the emission spectrum using a fluorometer, exciting at a wavelength within the absorption band. To determine the photoluminescence quantum yield, a standard reference with a known quantum yield is typically used.

Electrochemical Properties

The electrochemical properties of Tri-P-tolylamine are crucial for its application as a hole transport material. Cyclic voltammetry is a common technique to determine the oxidation potential and estimate the Highest Occupied Molecular Orbital (HOMO) energy level.

Property	Value (V vs. Ag/AgCl)	Reference
Oxidation Potential (E_{ox})	~1.0-1.2	

The oxidation potential of similar triphenylamine derivatives is typically in the range of 1.0 to 1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. From this, the HOMO energy level can be estimated.

Experimental Protocol for Cyclic Voltammetry:

- **Electrolyte Solution:** Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
- **Analyte Solution:** Dissolve a small amount of **Tri-P-tolylamine-15N** in the electrolyte solution.
- **Measurement:** Use a three-electrode setup (working, reference, and counter electrodes) to perform the cyclic voltammetry measurement. Scan the potential to observe the oxidation peak.

Applications

Hole Transport Material in Organic Electronics

The primary application of Tri-P-tolylamine and its derivatives is as a hole transport layer (HTL) in organic electronic devices, such as OLEDs and perovskite solar cells. Its propeller-like structure and electron-donating nature facilitate the transport of positive charge carriers (holes). The hole mobility in Tri-P-tolylamine-doped polymers has been studied, and it is influenced by the electric field and temperature.

Research in Drug Development and Proteomics

While some commercial suppliers note that Tri-P-tolylamine is used for proteomics research, specific applications in drug development or signaling pathway analysis are not well-documented in the available scientific literature. The ¹⁵N-labeling would theoretically allow for its use as a tracer in metabolic studies or as a tag for quantification in mass spectrometry-based proteomics. However, detailed protocols for such applications are not currently established.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of **Tri-P-tolylamine-15N**.

Caption: Synthetic workflow for **Tri-P-tolylamine-15N**.

Caption: Characterization of **Tri-P-tolylamine-15N**.

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